(5-Bromo-6-(piperidin-1-yl)pyridin-3-yl)boronic acid
Description
(5-Bromo-6-(piperidin-1-yl)pyridin-3-yl)boronic acid is a pyridine-based boronic acid derivative characterized by a bromine atom at the 5-position and a piperidin-1-yl group at the 6-position of the pyridine ring. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems, which are critical in pharmaceutical and materials science . The bromine substituent enhances electrophilicity, facilitating coupling reactions, while the piperidine moiety may influence solubility and biological activity through hydrogen bonding or steric effects .
Properties
Molecular Formula |
C10H14BBrN2O2 |
|---|---|
Molecular Weight |
284.95 g/mol |
IUPAC Name |
(5-bromo-6-piperidin-1-ylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C10H14BBrN2O2/c12-9-6-8(11(15)16)7-13-10(9)14-4-2-1-3-5-14/h6-7,15-16H,1-5H2 |
InChI Key |
WZUSKLKTBANWCH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(N=C1)N2CCCCC2)Br)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-6-(piperidin-1-yl)pyridin-3-yl)boronic acid typically involves the following steps:
Bromination: The starting material, 6-(piperidin-1-yl)pyridin-3-yl, undergoes bromination to introduce the bromine atom at the 5-position of the pyridine ring.
Borylation: The brominated intermediate is then subjected to a borylation reaction, often using a palladium-catalyzed Suzuki-Miyaura coupling reaction with a boronic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and catalyst concentrations to ensure efficient bromination and borylation processes.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-6-(piperidin-1-yl)pyridin-3-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydrogenated compounds.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Boronic acids, including (5-Bromo-6-(piperidin-1-yl)pyridin-3-yl)boronic acid, have been investigated for their potential anticancer properties. They function by inhibiting proteasomes, which are crucial for protein degradation in cancer cells. This inhibition leads to the accumulation of pro-apoptotic factors, promoting cancer cell death. For instance, the compound's structural modifications can enhance its selectivity and potency against various cancer types, as demonstrated in studies involving derivatives of boronic acids .
2. Antibacterial and Antiviral Properties
Research has shown that boronic acids can exhibit antibacterial and antiviral activities. The compound may interfere with bacterial cell wall synthesis or disrupt viral replication mechanisms. For example, derivatives have been synthesized to target resistant strains of bacteria, showing promising results in vitro against pathogens like Staphylococcus aureus and Escherichia coli . This application is particularly relevant in the context of rising antibiotic resistance.
Organic Synthesis
1. Cross-Coupling Reactions
(5-Bromo-6-(piperidin-1-yl)pyridin-3-yl)boronic acid serves as a versatile building block in Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal in forming carbon-carbon bonds, enabling the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals. The compound's ability to participate in these reactions allows for the development of new drug candidates with enhanced efficacy and reduced side effects .
2. Synthesis of Cholinergic Drugs
The compound has been identified as an important intermediate in the synthesis of cholinergic drugs, which are utilized to treat various gastrointestinal diseases. Its role in facilitating the formation of key molecular structures underscores its significance in medicinal chemistry .
Material Science Applications
1. Organic Electronics
In material science, (5-Bromo-6-(piperidin-1-yl)pyridin-3-yl)boronic acid has potential applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). The compound's electronic properties can be leveraged to enhance device performance by improving charge transport and light emission efficiency .
2. Sensor Development
Boronic acids are also being explored for their application in sensor technology. Their ability to form reversible covalent bonds with diols makes them suitable for developing sensors that detect sugars and other biomolecules. This application is particularly relevant for monitoring glucose levels in diabetic patients .
Data Tables
| Application Area | Specific Use Case | Notes |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Inhibition of proteasomes |
| Antibacterial agents | Effective against resistant strains | |
| Organic Synthesis | Cross-coupling reactions | Key intermediate for complex molecule synthesis |
| Synthesis of cholinergic drugs | Treatment for gastrointestinal diseases | |
| Material Science | Organic electronics | Enhances OLED performance |
| Sensor development | Detects biomolecules like glucose |
Case Studies
Case Study 1: Anticancer Activity
A study published in 2020 showcased a series of boronic acid derivatives that included (5-Bromo-6-(piperidin-1-yl)pyridin-3-yl)boronic acid. The derivatives exhibited varying degrees of cytotoxicity against multiple myeloma cells, with some compounds demonstrating IC50 values significantly lower than existing treatments like bortezomib .
Case Study 2: Organic Electronics
Research conducted on OLEDs utilized (5-Bromo-6-(piperidin-1-yl)pyridin-3-yl)boronic acid as a component in the emissive layer. The resulting devices showed improved luminous efficiency and stability compared to traditional materials, highlighting the compound's potential in next-generation electronic applications .
Mechanism of Action
The mechanism of action of (5-Bromo-6-(piperidin-1-yl)pyridin-3-yl)boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the synthesis of complex molecules. The bromine atom and piperidine ring also contribute to the compound’s reactivity and potential interactions with biological targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns and Structural Variations
Key structural analogs differ in halogen/functional groups or heterocyclic substitutions. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
(a) Enzyme Inhibition
In studies on penicillin-binding protein 1b (PBP1b) inhibitors, aliphatic boronic acids with amide modifications (e.g., compounds 3–6) showed reduced activity compared to simpler analogs. This suggests that the 3-pyridinyl boronic acid scaffold in (5-Bromo-6-(piperidin-1-yl)pyridin-3-yl)boronic acid may offer optimal geometry for target binding.
(b) Anticancer Activity
Boronic acid derivatives with arylidene heterocycles demonstrate anticancer activity, with substituents like piperidine influencing cellular uptake and potency . While specific data for (5-Bromo-6-(piperidin-1-yl)pyridin-3-yl)boronic acid are lacking, analogs like (6-(Piperidin-1-yl)pyridin-3-yl)boronic acid (CAS 1002129-33-0) are hypothesized to act via apoptosis induction or kinase inhibition .
(c) Reactivity in Cross-Coupling
The bromine atom in (5-Bromo-6-(piperidin-1-yl)pyridin-3-yl)boronic acid facilitates Suzuki-Miyaura reactions, as seen in analogous compounds like (5-Bromo-2-ethoxypyridin-3-yl)boronic acid (CAS 871332-98-8), which is used in pharmaceutical intermediates . Trifluoromethyl-substituted analogs (e.g., CAS 1610733-89-5) may exhibit slower coupling due to electron-withdrawing effects .
Physicochemical and Stability Considerations
- Solubility : Piperidine and piperazine derivatives (e.g., CAS 936353-84-3) show improved aqueous solubility compared to purely aromatic analogs due to nitrogen lone pairs .
- Stability : Boronic acids with bulky substituents (e.g., 3-methylpiperidine in CAS 2225152-52-1) may exhibit enhanced stability against protodeboronation .
- Synthetic Utility : The bromine atom in (5-Bromo-6-(piperidin-1-yl)pyridin-3-yl)boronic acid allows further functionalization via cross-coupling, whereas trifluoromethyl or chloro groups limit this reactivity .
Biological Activity
(5-Bromo-6-(piperidin-1-yl)pyridin-3-yl)boronic acid is an organoboron compound that has garnered attention for its potential biological activities, particularly in drug discovery and development. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C10H14BBrN2O2 |
| Molecular Weight | 284.95 g/mol |
| IUPAC Name | (5-bromo-6-piperidin-1-ylpyridin-3-yl)boronic acid |
| CAS Number | 2225173-66-8 |
| Storage Conditions | -20°C |
Synthesis
The synthesis of (5-Bromo-6-(piperidin-1-yl)pyridin-3-yl)boronic acid typically involves:
- Bromination : The precursor compound, 6-(piperidin-1-yl)pyridin-3-yl, undergoes bromination at the 5-position.
- Borylation : The brominated intermediate is subjected to a palladium-catalyzed Suzuki-Miyaura coupling reaction to introduce the boronic acid group .
The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with various biological targets due to its boronic acid functionality. This property allows it to interact with diols and other nucleophiles, facilitating the synthesis of complex molecules. The presence of the bromine atom and piperidine ring enhances its reactivity and potential interactions with biological systems .
Anticancer Activity
Research indicates that (5-Bromo-6-(piperidin-1-yl)pyridin-3-yl)boronic acid exhibits potential anticancer properties. It has been studied for its role as a proteasome inhibitor, which can lead to the accumulation of ubiquitinated proteins in cancer cells, ultimately inducing apoptosis .
Enzyme Inhibition
The compound has shown promise in inhibiting various enzymes by binding to their active sites. This inhibition can modulate cellular processes, making it a candidate for therapeutic applications .
Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. For instance, related compounds have exhibited significant activity against both Gram-positive and Gram-negative bacteria, indicating a potential for developing new antibiotics .
Case Studies and Research Findings
- Lead Optimization Studies : In one study focused on optimizing lead compounds for anti-Trypanosomal activity, derivatives similar to (5-Bromo-6-(piperidin-1-yl)pyridin-3-yl)boronic acid were evaluated for their efficacy against Trypanosoma brucei. Some compounds demonstrated sub-micromolar activity against the parasite while remaining non-toxic to mammalian cells .
- Structure–Activity Relationship (SAR) : A SAR study indicated that modifications in substituents on the pyridine ring could significantly affect antibacterial activity. Compounds with specific functional groups showed enhanced potency against various microbial strains .
Comparative Analysis
To understand the uniqueness of (5-Bromo-6-(piperidin-1-yl)pyridin-3-yl)boronic acid, it is compared with similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| (5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)boronic acid | Lacks bromine; methyl group present | Potential proteasome inhibitor |
| (5-Bromopyridine-3-boronic acid) | Lacks piperidine ring | Limited biological studies reported |
| (3-Pyridinylboronic acid) | Lacks both bromine and piperidine | Primarily used in organic synthesis |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (5-Bromo-6-(piperidin-1-yl)pyridin-3-yl)boronic acid?
- Methodological Answer : The synthesis typically involves sequential functionalization of a pyridine scaffold. For example:
Bromination : Introduce bromine at the 5-position of a pyridine derivative (e.g., via electrophilic substitution or metal-catalyzed coupling) .
Piperidine Coupling : Install the piperidin-1-yl group at the 6-position using Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr) under basic conditions .
Boronic Acid Introduction : Employ Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) to introduce the boronic acid moiety at the 3-position .
- Key Considerations : Optimize reaction temperature (often 80–110°C) and solvent (e.g., DMF or THF) to minimize decomposition of sensitive intermediates .
Q. How can purity and structural integrity be validated for this compound?
- Methodological Answer :
- Analytical Techniques :
- HPLC : Use reversed-phase chromatography with a C18 column and UV detection (λ = 254 nm) to assess purity (>95% recommended for Suzuki-Miyaura applications) .
- NMR : Confirm regiochemistry via H and C NMR. The piperidinyl protons should appear as a multiplet (δ 1.5–2.5 ppm), and boronic acid protons as a broad singlet (δ 6.5–8.5 ppm) .
- Mass Spectrometry : ESI-MS or LCMS (e.g., m/z [M+H]+ ~310–330 Da, depending on isotopic pattern from bromine) .
Q. What storage conditions are optimal for maintaining stability?
- Methodological Answer :
- Store at 0–6°C under inert atmosphere (argon or nitrogen) to prevent boronic acid dehydration or oxidation .
- Use amber vials to avoid photodegradation. Solubility in DMSO or THF (10–50 mM stock solutions) is preferable for long-term storage .
Advanced Research Questions
Q. How does the piperidinyl group influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : The piperidinyl substituent at the 6-position may hinder transmetalation in Suzuki-Miyaura reactions, requiring optimized ligand systems (e.g., SPhos or XPhos) to enhance catalytic activity .
- Electronic Effects : The electron-donating piperidinyl group activates the pyridine ring, accelerating coupling with electron-deficient aryl halides. Monitor reaction progress via TLC or in situ LCMS to avoid over-arylation .
Q. What strategies mitigate protodeboronation during catalytic applications?
- Methodological Answer :
- Solvent Optimization : Use anhydrous, deoxygenated solvents (e.g., THF/DMF) with degassed bases (e.g., K₂CO₃ or CsF) to reduce hydrolysis .
- Additives : Include 1,4-dioxane or ethylene glycol to stabilize the boronic acid via hydrogen bonding .
- Temperature Control : Maintain reactions at ≤80°C to prevent thermal degradation .
Q. How can computational methods predict the compound’s reactivity in drug discovery?
- Methodological Answer :
- Density Functional Theory (DFT) : Model the boronic acid’s Lewis acidity and binding affinity to biological targets (e.g., proteases or carbohydrate receptors). The bromine and piperidinyl groups may enhance π-π stacking or hydrogen-bonding interactions .
- Molecular Dynamics (MD) : Simulate solvation effects in aqueous buffers (pH 7.4) to assess bioavailability. The compound’s logP (~2.5–3.5) can be optimized via substituent modification .
Q. What are the thermal degradation pathways under high-temperature conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Degradation typically occurs in two stages:
Dehydration (150–200°C): Loss of boronic acid hydroxyl groups, forming a boroxine intermediate.
Pyrolysis (>300°C): Cleavage of the piperidinyl and bromine substituents, releasing CO and NH₃ .
- Mitigation : Avoid prolonged heating in synthetic workflows. Use microwave-assisted reactions for rapid heating/cooling cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
